7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one
Overview
Description
“7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H6Cl2N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, coumarins, which are similar compounds, have been known to react with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole analogs to give coumarin-1,2,4-oxadiazole hybrids .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . Its InChI key is VDRLGRBSQTUUOX-UHFFFAOYSA-N .Scientific Research Applications
Scientific Research Applications:
Pharmacological Importance of Chloroquine Derivatives : Chloroquine has been extensively studied for its antimalarial effects and is being repurposed for managing various infectious and noninfectious diseases due to its biochemical properties. Research on chloroquine and its derivatives reveals their potential therapeutic applications in cancer therapy and other diseases, suggesting a broad spectrum of possible research directions for structurally related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).
Anti-Cancer and Neuroprotective Activities : Studies indicate that derivatives of quinoline, such as 8-hydroxyquinoline, exhibit significant biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. These insights suggest that compounds like 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one could also be explored for similar pharmacological applications, leveraging their metal chelation properties and potential therapeutic roles (Gupta, Luxami, & Paul, 2021).
Antioxidant and Enzymatic Activity Enhancement : The use of redox mediators in combination with enzymes has been explored for the degradation of organic pollutants, highlighting a potential application area for compounds with similar chemical properties to this compound. Such compounds could be investigated for their ability to act as redox mediators, enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Safety and Hazards
The safety information available indicates that “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H310 - H317 - H319 - H400 . The precautionary statements include P261 - P262 - P273 - P280 - P302 + P352 + P310 - P391 .
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLKKBZPLTKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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